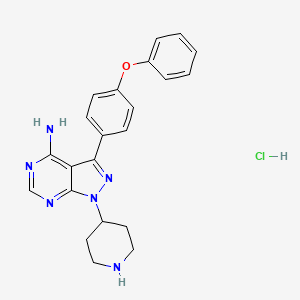

N-piperidine Ibrutinib hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(4-phenoxyphenyl)-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-6-8-18(9-7-15)29-17-4-2-1-3-5-17)27-28(22(19)26-14-25-21)16-10-12-24-13-11-16;/h1-9,14,16,24H,10-13H2,(H2,23,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBFZIXZKIUECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-piperidine Ibrutinib Hydrochloride and Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib, a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. Its targeted, covalent mechanism of action offers a significant advantage over traditional chemotherapies. This technical guide provides a comprehensive overview of the mechanism of action of Ibrutinib and its reversible derivative, N-piperidine Ibrutinib hydrochloride. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular interactions, experimental validation, and clinical implications of these compounds.

Core Mechanism of Action: Targeting the B-Cell Receptor Signaling Pathway

The B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of both normal and malignant B-lymphocytes.[1] A key component of this pathway is Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase. In many B-cell cancers, the BCR pathway is constitutively active, leading to uncontrolled cell growth and survival.

Ibrutinib: An Irreversible Covalent Inhibitor

Ibrutinib is a potent and irreversible inhibitor of BTK.[2][3][4][5] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue, Cys-481, located within the ATP-binding site of the BTK enzyme.[2][3] This irreversible binding permanently inactivates the kinase, thereby blocking the downstream signaling cascade.[2][3] The inhibition of BTK disrupts several critical cellular processes in malignant B-cells, including:

-

Inhibition of Proliferation and Survival: By blocking BTK, Ibrutinib effectively halts the pro-survival signals emanating from the BCR, leading to apoptosis (programmed cell death) of the cancer cells.[1]

-

Inhibition of Adhesion and Trafficking: Ibrutinib interferes with the ability of malignant B-cells to adhere to protective stromal cells within lymph nodes and bone marrow, and it modulates their chemotaxis and trafficking. This leads to the egress of cancer cells from these protective microenvironments into the peripheral blood, where they are more susceptible to apoptosis.

This compound: A Reversible Derivative

This compound is a derivative of Ibrutinib that acts as a reversible inhibitor of BTK.[6][7] Unlike Ibrutinib, it does not form a permanent covalent bond with the Cys-481 residue. This characteristic makes it a valuable tool for studying the reversible aspects of BTK inhibition and for developing new therapeutic strategies, including its use as a ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

Quantitative Data

The following tables summarize key quantitative data related to the inhibitory activity of Ibrutinib and this compound, as well as clinical trial efficacy data for Ibrutinib in various B-cell malignancies.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Ibrutinib | Wild-Type BTK | 0.5 | Cell-free kinase assay | [8][9] |

| Wild-Type BTK (autophosphorylation in DOHH2 cells) | 11 | Cell-based assay | [9] | |

| PLCγ (downstream of BTK in DOHH2 cells) | 29 | Cell-based assay | [9] | |

| ERK (downstream of BTK in DOHH2 cells) | 13 | Cell-based assay | [9] | |

| BCR-activated primary B-cell proliferation | 8 | Cell-based assay | [9] | |

| This compound | Wild-Type BTK | 51.0 | In vitro kinase inhibition assay | [6][7] |

| C481S Mutant BTK | 30.7 | In vitro kinase inhibition assay | [6][7] |

Table 2: Clinical Trial Efficacy of Ibrutinib in B-Cell Malignancies

| Malignancy | Clinical Trial/Study | Treatment Setting | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Chronic Lymphocytic Leukemia (CLL) | Phase Ib/II (N=85) | Relapsed/Refractory | 71% | 75% at 26 months | 83% at 26 months | [10] |

| RESONATE-2 (Phase 3) | First-line (vs. Chlorambucil) | Not Reported | Not Reached (61% at 6.5 years) | Not Reached (78% at 6.5 years) | [11] | |

| Real-world data (n=95) | Relapsed/Refractory | 84% | 77% at 10.2 months | 83% at 10.2 months | [12] | |

| Mantle Cell Lymphoma (MCL) | Pooled analysis (n=370) | Relapsed/Refractory | 66% | 12.8 months | 25.0 months | [3] |

| Phase 2 (n=111) | Relapsed/Refractory | 68% | 13.9 months | 22.5 months | [13] | |

| RAY (Phase 3, vs. Temsirolimus) | Relapsed/Refractory | 72% | 14.6 months | Not Reached | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to elucidate the mechanism of action of Ibrutinib.

BTK Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of BTK.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[14]

-

ATP (radiolabeled, e.g., [γ-33P]ATP, or non-radiolabeled for luminescence-based assays)

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

Ibrutinib or this compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound (Ibrutinib or this compound) in the kinase buffer. A DMSO control should be included.

-

Reaction Setup: In a 384-well plate, add the following components in order:

-

1 µl of the test compound dilution or DMSO control.

-

2 µl of recombinant BTK enzyme diluted in kinase buffer.

-

2 µl of a mixture of the substrate peptide and ATP in kinase buffer.

-

-

Incubation: Incubate the reaction plate at room temperature for 60 minutes.[14]

-

Detection (using ADP-Glo™):

-

Add 5 µl of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[14]

-

Add 10 µl of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[14]

-

-

Data Acquisition: Read the luminescence on a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Western Blotting for BTK Signaling

This technique is used to detect the phosphorylation status of BTK and its downstream targets, providing a measure of pathway activation.

Materials:

-

B-cell lymphoma cell lines (e.g., Ramos, DOHH2)

-

Ibrutinib

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)[4]

-

Primary antibodies:

-

Phospho-BTK (Tyr223)[5]

-

Total BTK

-

Phospho-PLCγ2 (Tyr1217)

-

Total PLCγ2

-

Phospho-ERK (Thr202/Tyr204)

-

Total ERK

-

Loading control (e.g., β-actin or GAPDH)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Treatment: Culture B-cell lymphoma cells and treat them with varying concentrations of Ibrutinib for a specified time (e.g., 1-2 hours). Include an untreated (DMSO) control.

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[4]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 8.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein.

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This assay quantifies the percentage of cells undergoing apoptosis following treatment with a test compound.

Materials:

-

Chronic Lymphocytic Leukemia (CLL) cells or other B-cell lines

-

Ibrutinib

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2)[15]

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture CLL cells and treat them with different concentrations of Ibrutinib for a specified duration (e.g., 48-72 hours).[15][16] Include an untreated (DMSO) control.

-

Cell Harvesting: Collect both the floating (apoptotic) and adherent cells. Centrifuge the cells and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC.[17]

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of Propidium Iodide.

-

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizations

BTK Signaling Pathway and Ibrutinib's Point of Intervention

Caption: Ibrutinib's mechanism of action within the BCR signaling pathway.

Experimental Workflow for Western Blotting

Caption: A typical workflow for assessing BTK pathway inhibition by Western Blot.

Logical Relationship of Ibrutinib's Action

References

- 1. Ibrutinib in Relapsed Mantle Cell Lymphoma - The ASCO Post [ascopost.com]

- 2. New Phase 3 Study Results Show IMBRUVICA® (ibrutinib)-Based Combination Regimen as an All-Oral Fixed-Duration Treatment Demonstrated Superior Progression-Free Survival in Adult Patients with Previously Untreated Chronic Lymphocytic Leukemia [jnj.com]

- 3. Outcomes in 370 patients with mantle cell lymphoma treated with ibrutinib: a pooled analysis from three open-label studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western Blot Protocol | Proteintech Group [ptglab.com]

- 5. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Ibrutinib for the treatment of relapsed/refractory mantle cell lymphoma: extended 3.5-year follow up from a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. targetedonc.com [targetedonc.com]

- 11. targetedonc.com [targetedonc.com]

- 12. Efficacy and Safety of Ibrutinib Therapy in Patients with Chronic Lymphocytic Leukemia: Retrospective Analysis of Real-Life Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. promega.com [promega.com]

- 15. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

An In-depth Technical Guide to the BTK Binding Affinity of N-piperidine Ibrutinib Hydrochloride

This technical guide provides a comprehensive overview of the binding affinity of N-piperidine Ibrutinib hydrochloride for Bruton's tyrosine kinase (BTK). Designed for researchers, scientists, and drug development professionals, this document delves into the quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways involved.

Introduction to Ibrutinib and this compound

Ibrutinib is a potent and selective first-generation inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition.[1][2] This targeted inhibition disrupts downstream signaling, ultimately leading to decreased B-cell proliferation and survival, making it an effective therapy for various B-cell malignancies.[1][2]

This compound is a derivative of Ibrutinib that acts as a reversible inhibitor of BTK.[4][5][6] Unlike its parent compound, it does not form a permanent covalent bond, offering a different modality of BTK inhibition. This reversible nature is of significant interest in overcoming resistance mechanisms associated with the C481S mutation in BTK, which can prevent the covalent binding of Ibrutinib.[4][7][8]

Quantitative Binding Affinity Data

The binding affinity of this compound for both wild-type (WT) BTK and the C481S mutant has been quantified, demonstrating its potential in treating Ibrutinib-resistant cancers. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. For comparison, the IC50 of the parent compound, Ibrutinib, for wild-type BTK is also included.

| Compound | Target | IC50 (nM) | Inhibition Type |

| This compound | WT BTK | 51.0 | Reversible |

| This compound | C481S BTK | 30.7 | Reversible |

| Ibrutinib | WT BTK | 0.5 | Covalent |

Data sourced from[1][4][5][6][7]

Experimental Protocols

The determination of BTK binding affinity is crucial for the characterization of inhibitors. Below are detailed methodologies for key experiments.

In Vitro BTK Kinase Inhibition Assay (for Reversible Inhibitors)

This protocol outlines a typical biochemical assay to determine the IC50 value of a reversible BTK inhibitor like this compound.

Objective: To measure the concentration-dependent inhibition of BTK enzymatic activity by a test compound.

Materials:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., a poly-GT peptide)

-

ATP (Adenosine triphosphate)

-

Test compound (this compound)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the BTK enzyme, the kinase substrate, and the diluted test compound.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Termination and Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescence signal is proportional to the kinase activity.

-

Data Analysis: Plot the percentage of BTK inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.

Covalent BTK Binding Assay (for Irreversible Inhibitors)

This protocol is adapted for irreversible inhibitors like Ibrutinib and focuses on the time-dependent inactivation of the enzyme.

Objective: To determine the rate of covalent bond formation and the affinity of the inhibitor for BTK.

Materials:

-

Recombinant human BTK enzyme

-

Test compound (Ibrutinib)

-

Kinase assay buffer

-

Mass spectrometer

Procedure:

-

Incubation: Incubate the BTK enzyme with a specific concentration of the irreversible inhibitor at various time points.

-

Sample Preparation: At each time point, quench the reaction and prepare the sample for mass spectrometry analysis.

-

Mass Spectrometry: Analyze the protein sample to determine the extent of covalent modification of the BTK enzyme. The mass shift indicates the formation of the drug-protein adduct.

-

Data Analysis: The rate of inactivation (kinact) and the inhibition constant (Ki) can be determined by analyzing the extent of modification over time at different inhibitor concentrations.

Signaling Pathways and Mechanisms of Action

The inhibition of BTK by Ibrutinib and its derivatives disrupts the B-cell receptor signaling pathway, which is critical for B-cell survival and proliferation.

B-Cell Receptor Signaling Pathway and Reversible BTK Inhibition

The following diagram illustrates the central role of BTK in the BCR signaling cascade and the mechanism of its reversible inhibition by this compound.

Caption: Reversible inhibition of BTK by this compound.

Covalent Inhibition Mechanism of Ibrutinib

For comparative purposes, the mechanism of covalent bond formation between Ibrutinib and the Cys-481 residue of BTK is depicted below. This irreversible interaction is central to the therapeutic effect of Ibrutinib.

Caption: Covalent binding mechanism of Ibrutinib to BTK Cys-481.

Experimental and Logical Workflow Diagrams

To further clarify the processes involved in inhibitor characterization, the following workflow diagrams are provided.

Workflow for a Typical Kinase Inhibition Assay

This diagram outlines the sequential steps involved in performing a kinase inhibition assay to determine the potency of an inhibitor.

Caption: Workflow of a standard in vitro kinase inhibition assay.

Conclusion

This compound presents a compelling profile as a reversible inhibitor of BTK, with potent activity against both wild-type and the clinically relevant C481S mutant forms of the enzyme. Its distinct, reversible mechanism of action compared to the covalent inhibition of Ibrutinib offers a promising avenue for the development of next-generation BTK inhibitors, particularly in the context of acquired resistance. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers working in this therapeutic area.

References

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 3. Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]

- 8. Buy this compound [smolecule.com]

Whitepaper: Overcoming Ibrutinib Resistance: The Role of Non-Covalent Inhibition and Targeted Degradation in Countering the BTK C481S Mutation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The development of the first-in-class Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, revolutionized the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[1][2] Ibrutinib acts by forming a permanent, covalent bond with a cysteine residue at position 481 (C481) in the ATP-binding site of BTK, leading to irreversible inhibition of its kinase activity.[1][2] However, the emergence of acquired resistance, most commonly through a cysteine-to-serine substitution at this site (C481S), presents a significant clinical challenge.[3][4] This mutation prevents the covalent bond formation, drastically reducing the efficacy of Ibrutinib and other covalent inhibitors.[5][6] This technical guide details the molecular strategies being employed to overcome this resistance mechanism, focusing on the development of non-covalent, reversible BTK inhibitors and the innovative approach of targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs), for which molecules like N-piperidine Ibrutinib serve as critical components.

The BTK Signaling Pathway and the Challenge of C481S-Mediated Resistance

BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[7] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2).[1][7] This cascade ultimately activates transcription factors like NF-κB, which are essential for the survival, proliferation, and trafficking of both normal and malignant B-cells.[1][8]

Ibrutinib's efficacy stems from its ability to permanently shut down this pro-survival signaling. The C481S mutation abrogates this mechanism by replacing the key cysteine residue with a serine, which cannot form a covalent bond with Ibrutinib's acrylamide warhead, leading to a significant loss of inhibitor potency.[3][5][6] This has driven the development of next-generation inhibitors that do not rely on this covalent interaction.

Figure 1: BTK Signaling and Mechanisms of Inhibition.

Strategies to Overcome C481S Resistance

Two primary strategies have emerged to effectively target C481S-mutant BTK: non-covalent inhibition and targeted protein degradation.

Non-Covalent (Reversible) BTK Inhibition

Non-covalent inhibitors are designed to bind with high affinity to the ATP-binding pocket of BTK through interactions like hydrogen bonds and van der Waals forces, independent of the C481 residue.[9][10] This allows them to maintain potent inhibition against both wild-type (WT) and C481S-mutant forms of the enzyme.[3][9] Prominent examples include Pirtobrutinib (LOXO-305) and Nemtabrutinib (ARQ 531), which have demonstrated significant clinical activity in patients who have relapsed on covalent BTK inhibitors.[5][11][12][13] These agents bind to BTK distant from the C481 residue, ensuring their efficacy is not compromised by the mutation.[10][11]

Targeted Protein Degradation via PROTACs

A more recent and powerful strategy is the use of PROTACs to induce the complete degradation of the BTK protein. A PROTAC is a chimeric molecule with two key components: one end binds to the target protein (in this case, BTK), and the other end binds to an E3 ubiquitin ligase.[14] This proximity forces the cell's own ubiquitin-proteasome system to tag the BTK protein for destruction.

This approach is particularly compelling because it eliminates the BTK protein entirely, addressing both its enzymatic and potential scaffolding functions, and can be effective even with transient binding to the target.[7][14] The molecule N-piperidine Ibrutinib has been identified as a potent BTK inhibitor that is effective against both WT and C481S-mutant BTK and serves as a crucial BTK-binding ligand in the synthesis of highly effective BTK-degrading PROTACs.[15]

Figure 2: Mechanism of Action for a BTK-Targeting PROTAC.

Quantitative Efficacy Data

The potency of next-generation inhibitors against both WT and C481S-mutant BTK has been quantified in various preclinical models.

Table 1: Biochemical Inhibitory Potency (IC₅₀, nM)

Summarizes the concentration of inhibitor required to reduce BTK enzyme activity by 50% in biochemical assays.

| Compound | BTK (Wild-Type) IC₅₀ (nM) | BTK (C481S Mutant) IC₅₀ (nM) | Mechanism |

| Ibrutinib | ~4.0[5] | >1000[4] | Covalent |

| N-piperidine Ibrutinib | 51.0[15] | 30.7[15] | Reversible |

| Nemtabrutinib (ARQ 531) | 0.85[16] | 0.39[16] | Non-Covalent |

| Pirtobrutinib (LOXO-305) | 0.97[5] | 0.98[5] | Non-Covalent |

Note: IC₅₀ values can vary based on assay conditions. Data are compiled from representative studies for comparative purposes.

Table 2: Cellular Activity and In Vivo Efficacy

Demonstrates the biological effect of inhibitors on cancer cells and in animal models.

| Compound | Cellular Model | Endpoint | Finding |

| Pirtobrutinib | HEK293 cells expressing BTK C481S | BTK Y223 phosphorylation | Potently inhibits phosphorylation with similar IC₅₀ to WT BTK cells.[17] |

| Nemtabrutinib | TMD8 (ABC-DLBCL) cells | Cell Viability (EC₅₀) | Effective against both WT and engineered C481S mutant cells (<10 nM).[14] |

| PROTAC (NRX0492) | BTK C481S Xenograft Mouse Model | Tumor Growth Inhibition (TGI) | Achieved 51.3% TGI, significantly outperforming Ibrutinib (15.2% TGI).[14] |

Key Experimental Protocols

The evaluation of novel BTK inhibitors relies on a standardized set of preclinical assays.

Protocol 1: Biochemical BTK Kinase Inhibition Assay (Lanthascreen™)

-

Objective: To determine the IC₅₀ of a test compound against recombinant WT and C481S BTK enzyme.

-

Reagents: Recombinant human BTK (WT or C481S), fluorescein-labeled poly-GT substrate peptide, ATP, kinase reaction buffer, terbium-labeled anti-phosphotyrosine antibody (detection).

-

Procedure:

-

Serially dilute the test compound (e.g., N-piperidine Ibrutinib) in DMSO and add to a 384-well plate.

-

Add a solution of BTK enzyme and the substrate peptide to each well. Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding EDTA and the terbium-labeled detection antibody. Incubate for 60 minutes.

-

Read the plate on a fluorescence plate reader, measuring the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.

-

-

Data Analysis: The TR-FRET signal is inversely proportional to kinase activity. Plot the signal against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)

-

Objective: To measure the inhibition of BTK activity within a cellular context by assessing its autophosphorylation at Tyr223.

-

Cell Lines: HEK293 cells stably transfected to express WT or C481S BTK, or a BTK-dependent lymphoma cell line (e.g., TMD8).[17][18]

-

Procedure:

-

Plate cells and allow them to adhere or stabilize in culture overnight.

-

Treat cells with various concentrations of the test compound for 2-4 hours.

-

If necessary, stimulate the BCR pathway (e.g., with anti-IgM) to induce robust BTK phosphorylation.

-

Lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

-

Determine total protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-BTK (Tyr223) and total BTK.

-

Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Quantify band intensity using densitometry. Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.

Protocol 3: In Vivo Tumor Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse model bearing C481S-mutant tumors.

-

Model: Immunodeficient mice (e.g., Rag2⁻/⁻γc⁻/⁻) are subcutaneously or intravenously injected with a lymphoma cell line engineered to express BTK C481S.[18]

-

Procedure:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment cohorts (vehicle control, Ibrutinib, test compound).

-

Administer the drugs daily via the appropriate route (e.g., oral gavage).

-

Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as a measure of toxicity.

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a humane endpoint.

-

At the end of the study, euthanize the animals and excise tumors for pharmacodynamic analysis (e.g., Western blot for pBTK).

-

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) as the percentage difference in the mean final tumor volume between treated and vehicle groups. Analyze statistical significance using appropriate tests (e.g., ANOVA).

Figure 3: Preclinical Evaluation Workflow for BTK Inhibitors.

Conclusion and Future Outlook

The acquired C481S mutation in BTK represents a well-defined mechanism of resistance to first-generation covalent inhibitors. The development of non-covalent inhibitors like pirtobrutinib and nemtabrutinib has provided a highly effective and clinically validated strategy to overcome this challenge, offering new hope for patients with relapsed/refractory B-cell malignancies.[13][19]

Furthermore, the emergence of targeted protein degradation technology, which can be enabled by BTK-binding molecules such as N-piperidine Ibrutinib, offers a distinct and potentially more robust therapeutic modality. By inducing the complete removal of the BTK protein, PROTACs may prevent resistance mechanisms that arise from non-catalytic functions of the kinase or from mutations that alter drug binding without completely abolishing kinase activity. As non-covalent inhibitors become more widely used, the landscape of resistance will continue to evolve, with new, non-C481 mutations already being reported.[4][20] Ongoing research will be critical to understanding these next-generation resistance mechanisms and developing subsequent therapeutic strategies to ensure durable disease control.

References

- 1. mdpi.com [mdpi.com]

- 2. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ashpublications.org [ashpublications.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Functional characterization of BTK(C481S) mutation that confers ibrutinib resistance: exploration of alternative kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets.ctfassets.net [assets.ctfassets.net]

- 9. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. ashpublications.org [ashpublications.org]

- 12. youtube.com [youtube.com]

- 13. cllsociety.org [cllsociety.org]

- 14. Deciphering the Role of BTK Degradation in B Cell Malignancy Treatment [synapse.patsnap.com]

- 15. N-piperidine Ibrutinib | BTK | TargetMol [targetmol.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Pirtobrutinib targets BTK C481S in ibrutinib-resistant CLL but second-site BTK mutations lead to resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ashpublications.org [ashpublications.org]

- 19. Pirtobrutinib in the treatment of chronic lymphocytic leukemia or small lymphocytic lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

N-piperidine Ibrutinib hydrochloride as a chemical probe for BTK

An In-depth Technical Guide: N-piperidine Ibrutinib Hydrochloride as a Chemical Probe for Bruton's Tyrosine Kinase (BTK)

Introduction to Chemical Probes and BTK Inhibition

Chemical probes are small molecules designed with high potency and selectivity for a specific protein target, enabling researchers to modulate the target's function in biological systems.[1][2][3] They are indispensable tools in drug discovery and chemical biology for validating therapeutic targets, dissecting signaling pathways, and understanding the physiological or pathological roles of proteins.[1][4][5] Unlike drugs, the primary purpose of a chemical probe is not to treat disease but to facilitate research by providing a means to interrogate a specific biological question.[1]

Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target, particularly in the context of B-cell malignancies.[6][7] BTK is a non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling, a pathway essential for the proliferation, differentiation, and survival of B-cells.[8][9][10] Dysregulation of this pathway is a hallmark of various cancers like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[6][11]

Ibrutinib was the first-in-class, FDA-approved inhibitor of BTK.[8][12] It acts as a potent and irreversible inhibitor by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK.[7][11][12] While highly effective, the irreversible nature of Ibrutinib and the emergence of resistance, often through mutation of Cys-481 to serine (C481S), created a need for new tools to study BTK.

This guide focuses on This compound , a reversible derivative of Ibrutinib that serves as a potent chemical probe for BTK.[13][14][15] Its key features include:

-

Reversible Inhibition: Unlike its parent compound, it does not form a permanent covalent bond, allowing for the study of biological effects related to transient BTK inhibition.

-

Potency against Wild-Type and Mutant BTK: It effectively inhibits both the normal (wild-type) BTK and the common Ibrutinib-resistant C481S mutant.[13][15]

-

Utility in PROTAC Development: It is used as a BTK-binding ligand in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of the BTK protein.[14][16][17]

This document provides a technical overview of this compound, its mechanism, relevant quantitative data, experimental protocols for its use, and its application as a chemical probe for researchers, scientists, and drug development professionals.

Mechanism of Action and the BTK Signaling Pathway

BTK is a crucial signaling molecule downstream of the B-cell receptor.[9][18] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[8][19] Activated BTK then phosphorylates downstream targets, most notably Phospholipase C gamma 2 (PLCγ2).[9][12] This triggers a cascade involving calcium mobilization and the activation of transcription factors like NF-κB, ultimately promoting B-cell survival and proliferation.[7][19]

Ibrutinib's mechanism involves its acrylamide group forming a covalent bond with the Cys-481 residue within the ATP-binding pocket of BTK, leading to sustained, irreversible inhibition.[7][11] In contrast, this compound, lacking this reactive group, functions as a reversible inhibitor, binding to the ATP-binding site non-covalently.[13][15] This makes it an ideal tool for comparative studies to distinguish the effects of irreversible versus reversible kinase inhibition.

Caption: Simplified BTK signaling pathway upon B-cell receptor activation.

Quantitative Data and Selectivity Profile

The potency of a chemical probe is a critical parameter. For enzyme inhibitors, this is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Potency of this compound vs. Ibrutinib

| Compound | Target | IC50 (nM) | Inhibition Type |

| N-piperidine Ibrutinib HCl | Wild-Type (WT) BTK | 51.0[13][14][16] | Reversible |

| C481S Mutant BTK | 30.7[13][14][16] | Reversible | |

| Ibrutinib (Reference) | Wild-Type (WT) BTK | 0.5[6] | Irreversible (Covalent) |

Data compiled from in vitro kinase inhibition assays.

A high-quality chemical probe should also be selective, meaning it interacts primarily with its intended target and has minimal activity against other proteins ("off-targets"). While a comprehensive selectivity profile for this compound is not publicly detailed, the profile of its parent compound, Ibrutinib, is well-documented and serves as an important reference. Ibrutinib is known to inhibit other kinases that share a homologous cysteine residue, which can lead to off-target effects.[6][20]

Table 2: Off-Target Selectivity Profile of Ibrutinib

| Off-Target Kinase | IC50 (nM) | Family | Potential Associated Effect |

| BLK | 0.5[21] | SRC Family | - |

| BMX | 0.8[21] | TEC Family | - |

| ITK | 12[22] | TEC Family | Impaired T-cell function |

| EGFR | 12[22] | Receptor Tyrosine Kinase | Skin toxicities |

| HER2 (ERBB2) | 22[22] | Receptor Tyrosine Kinase | - |

| JAK3 | >21 | JAK Family | - |

| CSK | - | SRC Family | Atrial fibrillation[20][23][24] |

This table highlights some of the key off-targets of Ibrutinib. The selectivity of N-piperidine Ibrutinib may differ due to its reversible binding mode.

Experimental Protocols

The following sections provide generalized methodologies for key experiments involving this compound as a chemical probe. Researchers should optimize these protocols for their specific experimental systems.

In Vitro BTK Kinase Inhibition Assay

This assay is used to determine the IC50 value of the probe by measuring its ability to inhibit BTK's enzymatic activity in a cell-free system.

Principle: Recombinant BTK enzyme is incubated with a substrate and ATP. The probe is added at varying concentrations to measure the inhibition of substrate phosphorylation.

Methodology:

-

Reagents: Recombinant human BTK, kinase buffer, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (N-piperidine Ibrutinib HCl).

-

Procedure: a. Serially dilute N-piperidine Ibrutinib HCl in DMSO to create a range of concentrations. b. In a microplate, add the recombinant BTK enzyme to the kinase buffer. c. Add the diluted compound or DMSO (vehicle control) to the wells and incubate briefly to allow for binding. d. Initiate the kinase reaction by adding a mixture of the substrate and radiolabeled ATP (e.g., ³³P-ATP). e. Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C). f. Stop the reaction (e.g., by adding EDTA). g. Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate. h. Wash the membrane to remove unincorporated ATP. i. Quantify the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for an in vitro radiometric BTK kinase inhibition assay.

Cellular BTK Autophosphorylation Assay

This assay assesses the probe's ability to inhibit BTK activity within living cells by measuring the phosphorylation status of BTK at a key activation site (e.g., Y223).

Principle: B-cells are stimulated to activate the BCR pathway, inducing BTK autophosphorylation. Cells are pre-treated with the probe to measure the reduction in this phosphorylation signal via Western Blot or ELISA.

Methodology:

-

Cell Culture: Culture a suitable B-cell line (e.g., Ramos, Jeko-1) in appropriate media.

-

Procedure: a. Seed cells in a multi-well plate. b. Treat cells with various concentrations of N-piperidine Ibrutinib HCl or DMSO (vehicle control) for a predetermined time (e.g., 1-2 hours). c. Stimulate the cells with an activating agent (e.g., anti-IgM antibody) to induce BCR signaling. Include an unstimulated control. d. After stimulation, immediately lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors. e. Determine the protein concentration of the lysates. f. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. g. Probe the membrane with primary antibodies specific for phosphorylated BTK (pBTK Y223) and total BTK. h. Apply HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: Quantify the band intensities for pBTK and total BTK. Normalize the pBTK signal to the total BTK signal for each condition to determine the dose-dependent inhibition of BTK autophosphorylation.[25]

Cell Viability Assay

This assay determines the effect of BTK inhibition by the probe on the growth and survival of malignant B-cells.

Principle: BTK-dependent cancer cells are treated with the probe. A metabolic indicator (like MTT or XTT) or a luminescence-based reagent (like CellTiter-Glo®) is used to quantify the number of viable cells.

Methodology:

-

Cell Culture: Use a B-cell malignancy cell line known to be dependent on BCR signaling (e.g., RCH-ACV).[26]

-

Procedure: a. Seed cells at a low density in a 96-well plate. b. Add serial dilutions of N-piperidine Ibrutinib HCl to the wells. Include a vehicle-only control. c. Incubate the plate for a period that allows for cell division (e.g., 72 hours). d. Add the viability reagent (e.g., MTT) to each well and incubate as per the manufacturer's instructions. e. If using MTT, solubilize the formazan crystals. f. Read the absorbance or luminescence on a plate reader.

-

Data Analysis: Normalize the results to the vehicle control and plot cell viability against probe concentration to determine the GI50 (concentration for 50% growth inhibition).[27]

Applications as a Chemical Probe

This compound is a versatile tool for elucidating the role of BTK in various biological contexts.

Studying Drug Resistance Mechanisms

The C481S mutation is a primary mechanism of acquired resistance to Ibrutinib. Because this compound potently inhibits this mutant, it can be used to:

-

Investigate the signaling pathways that remain active in C481S-mutant cells.

-

Explore potential synthetic lethal interactions by combining the probe with other inhibitors in resistant cell lines.

-

Serve as a reference compound for the development of new therapies aimed at overcoming Ibrutinib resistance.

Deconvoluting Reversible vs. Irreversible Inhibition

By comparing the cellular effects of the reversible N-piperidine Ibrutinib HCl with the irreversible Ibrutinib, researchers can dissect which biological outcomes are dependent on the duration of target inhibition. This is crucial for understanding the pharmacodynamics required for therapeutic efficacy and for designing next-generation inhibitors with optimal properties.

Ligand for PROTAC-Mediated Degradation

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound serves as the "warhead" or BTK-binding ligand in several experimental BTK-degrading PROTACs.[14][16][17] This application allows for a "chemical knockdown" of BTK, providing a powerful complementary approach to genetic methods like siRNA or CRISPR.

References

- 1. tandfonline.com [tandfonline.com]

- 2. icr.ac.uk [icr.ac.uk]

- 3. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Impact of Chemical Probes in Drug Discovery: A Pharmaceutical Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. network.febs.org [network.febs.org]

- 6. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 8. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 9. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]

- 11. Ibrutinib - Wikipedia [en.wikipedia.org]

- 12. go.drugbank.com [go.drugbank.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Buy this compound [smolecule.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. This compound - CD Bioparticles [cd-bioparticles.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Probe Ibrutinib | Chemical Probes Portal [chemicalprobes.org]

- 22. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 23. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Ibrutinib inhibits pre-BCR+ B-cell acute lymphoblastic leukemia progression by targeting BTK and BLK - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Targeting Btk with ibrutinib inhibit gastric carcinoma cells growth - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of N-piperidine Ibrutinib Hydrochloride PROTACs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing an N-piperidine Ibrutinib hydrochloride derivative as the warhead for targeting Bruton's tyrosine kinase (BTK). PROTACs are a novel therapeutic modality designed to induce the degradation of specific target proteins. In this context, Ibrutinib-based PROTACs offer a promising strategy to overcome resistance mechanisms associated with traditional Ibrutinib therapy, particularly the C481S mutation in BTK.[1][2][3][4][5] These protocols outline the general synthetic strategies and specific experimental procedures for creating bifunctional molecules that recruit BTK to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.

Introduction

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[6] Its role in B-cell proliferation and survival has made it a cornerstone therapy for various B-cell malignancies.[1][6] However, the emergence of resistance, most commonly through the C481S mutation at the covalent binding site of Ibrutinib, has limited its long-term efficacy.[1][2][5]

PROTAC technology offers an alternative therapeutic approach by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][7] An Ibrutinib-based PROTAC consists of three key components: an Ibrutinib analogue that binds to BTK (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL), and a chemical linker that connects the two.[6][8] This ternary complex formation (BTK-PROTAC-E3 ligase) facilitates the ubiquitination of BTK, marking it for degradation by the 26S proteasome.[5][7]

This compound serves as a versatile starting point for PROTAC synthesis. It is a reversible Ibrutinib derivative that can be chemically modified to attach various linkers and E3 ligase ligands.[9][10] This document details the synthesis and evaluation of such PROTACs.

Signaling Pathway and Mechanism of Action

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various reported Ibrutinib-based PROTACs.

Table 1: Potency of this compound and Derived PROTACs

| Compound | Target | IC50 (nM) for WT BTK | IC50 (nM) for C481S BTK | DC50 (nM) | E3 Ligase Ligand | Reference |

| This compound | BTK | 51.0 | 30.7 | N/A | N/A | [9][10] |

| SJF620 | BTK | - | - | 7.9 | - | [9][10] |

| SJF638 | BTK | - | - | 374 | - | [9] |

| SJF678 | BTK | - | - | 162 | - | [9] |

| SJF608 | BTK | - | - | 8.3 | - | [9] |

| P13I | BTK | - | - | ~10 | Pomalidomide | [3][7] |

| L6 | BTK | - | - | 3.8 | Lenalidomide | [2] |

| MT-802 | BTK | - | - | <10 | Pomalidomide | [4] |

| Compound 15 | BTK | - | - | 3.18 | Cereblon | [11] |

IC50: Half-maximal inhibitory concentration; DC50: Half-maximal degradation concentration. A lower value indicates higher potency.

Table 2: Comparison of Ibrutinib PROTACs in Ibrutinib-Resistant Cells

| Compound | Cell Line (BTK status) | EC50 (nM) | Notes | Reference |

| Ibrutinib | HBL-1 (C481S) | ~700 | Shows significantly reduced efficacy in the resistant cell line. | [3] |

| P13I | HBL-1 (C481S) | <30 | Effectively inhibits proliferation in the Ibrutinib-resistant cell line. | [3] |

| L6 | HBL-1 (C481S) | ~22.6 | Demonstrates potent activity against the resistant mutant. | [2] |

EC50: Half-maximal effective concentration for cell growth inhibition.

Experimental Protocols

General Synthetic Workflow

The synthesis of an this compound PROTAC generally involves a multi-step process that can be adapted based on the desired linker and E3 ligase ligand.

// Nodes Start [label="N-piperidine Ibrutinib\nHydrochloride", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Linker Attachment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Ibrutinib-Linker Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Coupling Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; E3_Ligand [label="E3 Ligase Ligand\n(e.g., Pomalidomide derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_PROTAC [label="Final PROTAC Molecule", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification and\nCharacterization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; E3_Ligand -> Step2; Step2 -> Final_PROTAC; Final_PROTAC -> Purification; } caption { label = "Figure 2: General Synthetic Workflow for Ibrutinib PROTACs."; fontsize = 10; fontname = "Arial"; }

Protocol 1: Synthesis of an Ibrutinib-Pomalidomide PROTAC (e.g., P13I analogue)

This protocol is a representative example for the synthesis of an Ibrutinib-based PROTAC using a polyethylene glycol (PEG) linker and a pomalidomide-derived E3 ligase ligand.

Materials:

-

This compound

-

tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

-

Pomalidomide

-

Triethylamine (Et3N)

-

N,N-Dimethylformamide (DMF)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

Step 1: Synthesis of the Ibrutinib-Linker Intermediate

-

Dissolve this compound (1 equivalent) in DMF.

-

Add Et3N (2-3 equivalents) to neutralize the hydrochloride salt.

-

In a separate flask, dissolve the Boc-protected PEG linker (e.g., tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate) (1.1 equivalents) in DMF.

-

Activate the carboxylic acid group of a suitable Ibrutinib precursor (if necessary) or perform a substitution reaction with the piperidine moiety. Note: The exact reaction depends on the functional group on the Ibrutinib derivative used.

-

Combine the solutions and stir at room temperature for 12-24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected Ibrutinib-linker intermediate.

Step 2: Deprotection of the Linker

-

Dissolve the Boc-protected Ibrutinib-linker intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and TFA under reduced pressure to yield the Ibrutinib-linker-amine intermediate.

Step 3: Coupling with Pomalidomide Ligand

-

Dissolve the pomalidomide derivative with a suitable carboxylic acid handle (1 equivalent) in DMF.

-

Add HATU (1.2 equivalents) and Et3N (3 equivalents) to the solution and stir for 15 minutes to activate the carboxylic acid.

-

Add the Ibrutinib-linker-amine intermediate (1.1 equivalents) to the reaction mixture.

-

Stir at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Western Blot Analysis for BTK Degradation

This protocol outlines the procedure to assess the degradation of BTK in a cell line (e.g., Ramos cells) upon treatment with the synthesized PROTAC.

Materials:

-

Ramos (human Burkitt's lymphoma) cell line

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

-

Synthesized Ibrutinib PROTAC

-

DMSO (vehicle control)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Primary antibody against BTK

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Culture Ramos cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

-

Seed the cells in 12-well plates at a density of approximately 3 x 10⁵ cells per well.[1]

-

Treat the cells with varying concentrations of the Ibrutinib PROTAC (e.g., 1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).[1]

-

-

Cell Lysis:

-

After treatment, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and denature by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against BTK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with a chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the loading control (e.g., β-actin) to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using software such as ImageJ.[1]

-

Normalize the BTK band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of BTK degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

-

Conclusion

The synthesis of this compound-based PROTACs represents a powerful strategy for targeted protein degradation of BTK. These molecules have demonstrated the potential to overcome clinical resistance to Ibrutinib and may offer improved safety profiles by reducing off-target effects.[3][7] The protocols and data presented here provide a foundation for researchers to design, synthesize, and evaluate novel BTK-degrading PROTACs for therapeutic applications in B-cell malignancies and potentially other indications. Further optimization of the warhead, linker, and E3 ligase ligand components can lead to the development of next-generation degraders with enhanced potency, selectivity, and pharmacokinetic properties.[5]

References

- 1. Design, synthesis, and evaluation of BTK-targeting PROTACs with optimized bioavailability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. html.rhhz.net [html.rhhz.net]

- 3. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 7. books.rsc.org [books.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound - CD Bioparticles [cd-bioparticles.net]

- 11. Discovery of Ibrutinib-based BTK PROTACs with in vivo anti-inflammatory efficacy by inhibiting NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of BTK PROTACs using N-piperidine Ibrutinib Hydrochloride

These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the synthesis of Bruton's tyrosine kinase (BTK) PROTACs (Proteolysis Targeting Chimeras) utilizing N-piperidine Ibrutinib hydrochloride as the BTK-binding ligand. This document outlines the rationale, experimental procedures, and expected outcomes for the synthesis and characterization of these targeted protein degraders.

Introduction

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, survival, and differentiation of B-cells.[1][2] Its inhibition has been a successful therapeutic strategy for various B-cell malignancies.[3] Ibrutinib, a potent BTK inhibitor, has shown significant clinical efficacy.[3] However, challenges such as acquired resistance and off-target effects persist.[1][4]

PROTACs are heterobifunctional molecules that offer an alternative therapeutic modality by inducing the targeted degradation of a protein of interest (POI). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][5] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][5]

This guide focuses on the synthesis of BTK PROTACs using N-piperidine Ibrutinib, a reversible derivative of Ibrutinib, as the BTK ligand.[6][7] This approach allows for the development of potent and selective BTK degraders.

BTK Signaling Pathway

The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.

References

- 1. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors [explorationpub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biopharma.co.uk [biopharma.co.uk]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

Application Notes and Protocols: In Vitro BTK Inhibition Assay for N-piperidine Ibrutinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1] Ibrutinib is a potent and irreversible inhibitor of BTK, covalently binding to a cysteine residue (C481) in the active site of the enzyme.[3][4] N-piperidine Ibrutinib hydrochloride is a reversible derivative of Ibrutinib and also a potent BTK inhibitor.[5][6][7][8][9] This document provides a detailed protocol for an in vitro biochemical assay to determine the inhibitory activity of this compound against BTK.

The following protocol is a generalized methodology based on established kinase assay platforms such as ADP-Glo™, HTRF®, and LanthaScreen™, which are commonly used to assess BTK activity.[2][10][11][12][13][14]

Quantitative Data Summary

The inhibitory potency of this compound against wild-type BTK and the C481S mutant, which confers resistance to irreversible inhibitors like Ibrutinib, is summarized below. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the effectiveness of a compound in inhibiting a specific biological or biochemical function.

| Compound | Target | IC50 (nM) |

| This compound | Wild-Type (WT) BTK | 51.0[5][6][7][8][9] |

| This compound | C481S Mutant BTK | 30.7[5][6][7][8][9] |

Experimental Protocol: In Vitro BTK Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a luminescent-based assay to measure the kinase activity of BTK by quantifying the amount of ADP produced in the kinase reaction.

1. Materials and Reagents:

-

Recombinant human BTK enzyme

-

This compound

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[14]

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

2. Assay Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the compound in kinase assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

-

Kinase Reaction:

-

Add 5 µL of the diluted this compound or vehicle (kinase assay buffer with the same final DMSO concentration) to the wells of the assay plate.

-

Add 2.5 µL of a solution containing the BTK enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanogram range.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The ATP concentration should be at or near the Km for BTK.

-

Incubate the plate at room temperature for 60 minutes.[14]

-

-

Detection of ADP Production:

-

After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[14]

-

Add 20 µL of Kinase Detection Reagent to each well to convert the produced ADP into a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.[14]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and therefore to the BTK kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

BTK Inhibition Assay Experimental Workflow

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - CD Bioparticles [cd-bioparticles.net]

- 8. This compound Datasheet DC Chemicals [dcchemicals.com]

- 9. selleckchem.com [selleckchem.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. BTK Kinase Enzyme Activity Assay Kit [discoverx.com]

- 12. AID 1257741 - Biochemical Assay: A generalized procedure for a standard biochemical Btk Kinase Assay that can be used to test Formula I compounds. Alternatively, the Lanthascreen assay can be used to evaluate Btk activity through quantification of its phosphorylated peptide product. The FRET (Fluorescence Resonance Energy Transfer) that occurs between the fluorescein on the peptide product and the terbium on the detection antibody decreases with the addition of inhibitors of Btk that reduce the phosphorylation of the peptide. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. promega.com [promega.com]

Application Notes and Protocols for Determining the Cell-Based Activity of N-piperidine Ibrutinib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3][4] Its irreversible binding to a cysteine residue (Cys481) in the BTK active site effectively abrogates downstream signaling, leading to decreased proliferation and increased apoptosis in malignant B-cells.[1][3] N-piperidine Ibrutinib hydrochloride is a reversible derivative of Ibrutinib, which offers an alternative mechanism of action that may be advantageous in certain contexts, such as for overcoming resistance associated with the C481S mutation in BTK.[5][6] These application notes provide detailed protocols for assessing the cell-based activity of this compound, focusing on its effects on cell viability, apoptosis, and the inhibition of key signaling pathways.

Mechanism of Action: BTK Signaling Pathway

Ibrutinib and its derivatives exert their effects by inhibiting BTK, a key kinase in the B-cell receptor (BCR) signaling cascade. Upon BCR activation, BTK is phosphorylated and subsequently activates downstream effectors, including phospholipase C gamma 2 (PLCγ2). This leads to a cascade of events that ultimately activate transcription factors such as NF-κB, which promote B-cell proliferation and survival.[3][7] By inhibiting BTK, this compound is expected to block these downstream events.

Quantitative Data Summary

The following table summarizes the available in vitro inhibitory activity of this compound. It is important to note that cell-based IC50 values for cytotoxicity and apoptosis will vary depending on the cell line and assay conditions and should be determined empirically.

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | Wild-Type BTK | In Vitro Kinase Assay | 51.0 | [5][6] |

| This compound | C481S Mutant BTK | In Vitro Kinase Assay | 30.7 | [5][6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Target cancer cell line (e.g., a B-cell malignancy cell line)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach (for adherent cells) or stabilize.

-

-

Compound Preparation and Addition:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Solubilization:

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Target cancer cell line

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

Cell Treatment:

-

Seed cells in appropriate culture vessels and treat with desired concentrations of this compound for a specified time (e.g., 24, 48, or 72 hours). Include vehicle and untreated controls.

-

-

Cell Harvesting and Washing:

-

Harvest the cells (including any floating cells for adherent cultures) and transfer to flow cytometry tubes.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V- / PI-): Live cells

-

Lower-right (Annexin V+ / PI-): Early apoptotic cells

-

Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V- / PI+): Necrotic cells

-

-

Western Blot Analysis of BTK and NF-κB Signaling

This protocol is for assessing the inhibitory effect of this compound on the phosphorylation of BTK and key downstream components of the NF-κB pathway.

-

Target cancer cell line

-

Complete cell culture medium

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-IκBα, anti-IκBα, anti-p65, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

Cell Treatment and Lysis:

-

Treat cells with this compound for the desired time.

-

Wash cells with cold PBS and lyse with RIPA buffer.

-